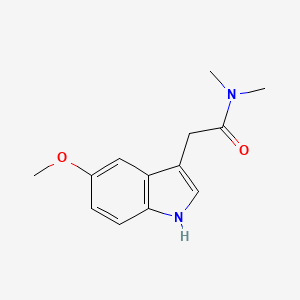
(2-Fluoro-4,6-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4,6-dimethylphenyl)boronic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boronic acid derivative that contains a fluorine atom and two methyl groups attached to a phenyl ring. This compound has been used in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of (2-Fluoro-4,6-dimethylphenyl)boronic acid is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes in the body. These enzymes play a critical role in various biological processes, including cell division, DNA replication, and protein synthesis. By inhibiting these enzymes, (2-Fluoro-4,6-dimethylphenyl)boronic acid can effectively disrupt these processes and cause cell death.
Biochemical and Physiological Effects:
(2-Fluoro-4,6-dimethylphenyl)boronic acid has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to inhibit tumor growth and reduce inflammation. It has also been shown to have antibacterial and antiviral properties. In addition, (2-Fluoro-4,6-dimethylphenyl)boronic acid has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2-Fluoro-4,6-dimethylphenyl)boronic acid is its high yield and purity. This makes it an ideal compound for use in lab experiments. In addition, the compound has a low toxicity profile, which makes it safe to handle. However, one of the limitations of (2-Fluoro-4,6-dimethylphenyl)boronic acid is its limited solubility in water. This can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on (2-Fluoro-4,6-dimethylphenyl)boronic acid. One area of research is in the development of new anti-cancer agents. The compound has shown promise in inhibiting tumor growth, and further research is needed to explore its potential as a cancer treatment. Another area of research is in the development of new antibiotics. The compound has been shown to have antibacterial properties, and further research is needed to explore its potential as a treatment for bacterial infections. In addition, (2-Fluoro-4,6-dimethylphenyl)boronic acid could be used in the development of new materials with unique properties. Overall, (2-Fluoro-4,6-dimethylphenyl)boronic acid is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of (2-Fluoro-4,6-dimethylphenyl)boronic acid involves the reaction of 2-fluoro-4,6-dimethylphenylboronic acid with hydrofluoric acid. The reaction is carried out under controlled conditions and requires specialized equipment. The yield of the product is high, and the purity can be achieved through recrystallization.
Scientific Research Applications
(2-Fluoro-4,6-dimethylphenyl)boronic acid has been widely used in scientific research. One of its major applications is in medicinal chemistry, where it has been used in the development of new drugs. The compound has been shown to have anti-cancer properties, and it has been used as a building block in the synthesis of various anti-cancer agents. In addition, (2-Fluoro-4,6-dimethylphenyl)boronic acid has been used in the development of new antibiotics, anti-inflammatory agents, and antiviral drugs.
properties
IUPAC Name |
(2-fluoro-4,6-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXOYCAMOTTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4,6-dimethylphenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)






![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)